

Spectroscopic Profile of Illudinine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Illudinine**, a sesquiterpenoid isolated from the mushroom Omphalotus illudens. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and further development of **Illudinine** as a potential therapeutic agent, notably as a monoamine oxidase B (MAO-B) inhibitor.

Spectroscopic Data of Illudinine

The spectroscopic data for **Illudinine** has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Illudinine**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.25	S	1H	H-1	
8.55	d	6.0	1H	H-4
7.78	d	6.0	1H	H-3
4.15	S	3H	ОСН₃	_
3.24	S	2H	H-6	_
3.01	S	2H	H-8	_
1.20	S	6H	C(CH ₃) ₂	_

Table 2: ¹³C NMR Spectroscopic Data for **Illudinine**



Chemical Shift (δ) ppm	Carbon Type
168.0	С
159.4	С
150.2	СН
145.4	С
139.8	С
134.5	СН
121.8	С
118.9	СН
56.4	СН₃
50.8	CH ₂
47.9	CH ₂
41.2	С
29.8	СНз

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for Illudinine

Wavenumber (cm ^{−1})	Description of Vibration
2955	C-H stretch (alkane)
1705	C=O stretch (carboxylic acid)
1630	C=C stretch (aromatic)
1580	C=N

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